(2Z)-6-bromo-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6-bromo-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines a brominated chromene core with a thiazole and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the bromination of a chromene derivative, followed by the introduction of the thiazole ring through a cyclization reaction. The final step involves the formation of the imino group by reacting the intermediate with 2,5-dimethylphenylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution could result in a variety of functionalized chromene derivatives.
Scientific Research Applications
(2Z)-6-bromo-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-chloro-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- (2Z)-6-fluoro-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of (2Z)-6-bromo-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, for example, can influence the compound’s reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H16BrN3O2S |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
6-bromo-2-(2,5-dimethylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C21H16BrN3O2S/c1-12-3-4-13(2)17(9-12)24-20-16(19(26)25-21-23-7-8-28-21)11-14-10-15(22)5-6-18(14)27-20/h3-11H,1-2H3,(H,23,25,26) |
InChI Key |
VROJDPNJWAGJJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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